Physicochemical Differentiation: Unsubstituted Morpholine vs. 2,6-Dimethylmorpholine Analog
The unsubstituted morpholine-4-sulfonyl group confers measurably different physicochemical properties compared to the 2,6-dimethylmorpholino analog (CAS 862808-91-1). The target compound (MW 404.4) is approximately 28 Da lighter than the dimethyl analog (MW 432.5), and its XLogP3-AA of 0.5 indicates lower lipophilicity, which translates to improved aqueous solubility and potentially different membrane permeability [1]. These differences are directly relevant when selecting a compound for solubility-limited assays or formulation development.
| Evidence Dimension | Molecular weight and computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | MW 404.4 g/mol; XLogP3-AA 0.5 (PubChem computed) |
| Comparator Or Baseline | 4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 862808-91-1): MW 432.5 g/mol |
| Quantified Difference | ΔMW ≈ 28 Da lower for target; lower lipophilicity predicted |
| Conditions | Computed properties from PubChem (release 2025.09.15); no experimental determination available |
Why This Matters
A 28 Da lower molecular weight and lower lipophilicity can significantly improve aqueous solubility and reduce non-specific binding, making the target compound preferable for biochemical assays in aqueous buffer systems.
- [1] PubChem. N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide (CID 5083848). https://pubchem.ncbi.nlm.nih.gov/compound/851095-22-2 View Source
